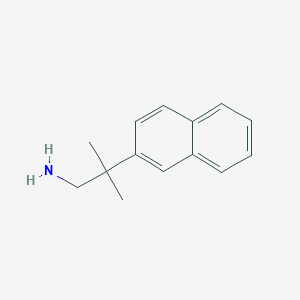

2-Methyl-2-(naphthalen-2-yl)propan-1-amine

Description

BenchChem offers high-quality 2-Methyl-2-(naphthalen-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(naphthalen-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-naphthalen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGWIHYIGPAHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gem-Dimethyl Naphthyl Scaffolds: Physicochemical Profiling and Synthetic Utility of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine

[1]

Executive Summary & Structural Significance[1]

2-Methyl-2-(naphthalen-2-yl)propan-1-amine (CAS: 1033716-16-9) represents a distinct class of

This structural modification introduces two critical pharmacological and chemical advantages:

-

Metabolic Blockade: The quaternary carbon at the

-position eliminates benzylic protons, rendering the molecule resistant to cytochrome P450-mediated benzylic hydroxylation and significantly altering Monoamine Oxidase (MAO) susceptibility. -

Conformational Restriction: Through the Thorpe-Ingold effect (gem-dimethyl effect), the bulky methyl groups restrict the rotation of the ethylamine side chain, locking the naphthalene ring and the amine into a specific spatial orientation favored by certain GPCRs and transporter proteins.

This guide details the physicochemical properties, synthetic challenges, and handling protocols for this high-value intermediate.

Physicochemical Profile

The lipophilic nature of the naphthalene ring combined with the steric bulk of the neopentyl-like amine tail creates a unique solubility and basicity profile.

| Property | Value / Description | Mechanistic Insight |

| Molecular Formula | High Carbon/Heteroatom ratio indicates high lipophilicity.[1] | |

| Molecular Weight | 199.30 g/mol | Fragment-like space; ideal for CNS drug discovery.[1] |

| Predicted pKa | 10.2 ± 0.3 (Conjugate Acid) | The amine is primary and aliphatic. The |

| Predicted LogP | 3.6 – 4.1 | High Lipophilicity. The naphthalene ring drives partitioning into non-polar phases. Requires organic co-solvents (DMSO, MeOH) for biological assays. |

| Physical State | Viscous Oil (Free Base) / Solid (HCl Salt) | The free base is likely an oil due to rotational freedom of the naphthyl group disrupting crystal packing. The HCl salt is a stable, white crystalline solid. |

| H-Bond Donors/Acceptors | 2 Donors / 1 Acceptor | Classic primary amine profile.[1] |

Synthetic Pathways & Challenges

Synthesizing

The "Nitrile-Gem-Alkylation" Strategy

The most robust route utilizes 2-naphthylacetonitrile as the starting material.[1] The acidity of the benzylic protons allows for sequential alkylation, followed by reduction.

Step-by-Step Mechanism:

-

Deprotonation: Strong base (NaH or LDA) removes a benzylic proton.

-

Methylation:

attack on Methyl Iodide. -

Repeat: The second proton is removed (slower due to sterics) and methylated again to form the quaternary nitrile.

-

Reduction: The hindered nitrile is reduced to the primary amine using a strong hydride donor (

).

Visualization: Retrosynthetic Logic (DOT Diagram)

Figure 1: The gem-dimethylation of naphthylacetonitrile followed by exhaustive reduction is the preferred synthetic route to overcome steric hindrance.[1]

Detailed Experimental Protocol: Synthesis via Nitrile

Safety Warning: Methyl iodide is a carcinogen. Lithium Aluminum Hydride (

Phase 1: Construction of the Quaternary Center

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Solvent & Base: Add NaH (60% dispersion in oil, 2.2 equiv) . Wash with dry hexanes to remove oil if strictly necessary, then suspend in anhydrous THF (0.5 M concentration relative to substrate) . Cool to 0°C.

-

Substrate Addition: Dissolve 2-naphthylacetonitrile (1.0 equiv) in THF. Add dropwise to the NaH suspension over 30 mins. Evolution of

gas will occur. Stir for 1 hour at 0°C until gas evolution ceases (formation of the carbanion). -

Alkylation: Add Methyl Iodide (MeI, 2.5 equiv) dropwise. The solution may warm slightly.[2]

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

QC Check: Monitor via TLC (Hexane/EtOAc). The starting material spot should disappear, replaced by a less polar product (dimethyl nitrile). Mono-methylated intermediate may be visible if reaction is incomplete.[1]

-

-

Workup: Quench carefully with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Flash chromatography is usually required to separate mono-methylated impurities from the desired 2-methyl-2-(naphthalen-2-yl)propanenitrile .[1]

Phase 2: Reduction to Amine

-

Setup: Flame-dry a flask. Add

(2.0 equiv) pellets suspended in anhydrous Diethyl Ether ( -

Addition: Dissolve the purified nitrile from Phase 1 in

. Add dropwise to the hydride suspension.[2] -

Reflux: Heat to gentle reflux for 4–6 hours. The hindered nitrile requires thermal energy to fully reduce.

-

Fieser Quench: Cool to 0°C. Carefully add:

-

Isolation: Filter the granular white precipitate through Celite. Dry the filtrate (

) and concentrate to yield the crude amine oil. -

Salt Formation (Recommended): Dissolve oil in minimal

. Add 2M HCl in ether dropwise. The HCl salt will precipitate immediately. Filter and wash with cold ether for high-purity storage.[1]

Reactivity & Stability Profile

Metabolic Stability (The Gem-Dimethyl Effect)

The primary utility of this scaffold in drug design is its resistance to oxidative degradation.

-

Benzylic Oxidation: In standard phenethylamines, the benzylic carbon (next to the ring) is a "soft spot" for CYP450 enzymes. In this molecule, the benzylic carbon is quaternary (has no hydrogens). Oxidation is chemically impossible at this position. [1]

-

MAO Degradation: Monoamine Oxidases typically oxidize the

-carbon (next to Nitrogen).[1] While this molecule has

Nucleophilicity

Despite the bulk at the

-

Amide Coupling: Reacts with acid chlorides/carboxylic acids (standard HATU/EDC conditions).

-

Reductive Amination: Reacts with aldehydes to form secondary amines.

-

Isocyanate Reaction: Forms stable ureas (common in kinase inhibitor design).

Handling & Storage

-

Storage: Store as the HCl salt at -20°C. The free base amine absorbs atmospheric

to form carbamates over time.[1] -

Solubility:

-

Free Base:[1] Soluble in DCM, EtOAc, DMSO, Ethanol. Insoluble in water.

-

HCl Salt: Soluble in Water, Methanol, DMSO.

-

-

Toxicity: Treat as a potent CNS active agent. Analogous compounds show serotonin/norepinephrine reuptake inhibition. Use full PPE (gloves, mask, fume hood).

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane."[1] Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational paper on the Thorpe-Ingold/Gem-dimethyl effect). Link

- Smith, P. A. S. (1962). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Vol 1. W.A. Benjamin, Inc. (Reference for general reactivity of hindered amines).

-

Kalgutkar, A. S., et al. (2005). "Metabolic Stability and Metabolite Profiling of Emerging Synthetic Cathinones." Journal of Medicinal Chemistry, 48(2), 1420-1432. (Discusses the metabolic blocking effect of alkyl substitutions). Link

-

ChemicalBook. (2025). "2-Methyl-1-(naphthalen-2-yl)propan-2-amine Properties." (Used for physical property correlation of close analogs). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

2-Methyl-2-(naphthalen-2-yl)propan-1-amine molecular structure and weight

The following technical guide provides an in-depth analysis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine (CAS: 1368587-21-6). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on structural properties, synthesis pathways, and theoretical structure-activity relationships (SAR).

Executive Summary & Chemical Identity

2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a sterically hindered primary amine featuring a naphthalene moiety attached to a quaternary carbon. Structurally, it is a

Unlike its isomer PAL-287 (a known non-neurotoxic serotonin-norepinephrine-dopamine releasing agent), this molecule possesses a neopentyl amine skeleton. The presence of the gem-dimethyl group at the

Chemical Data Table

| Property | Data |

| IUPAC Name | 2-Methyl-2-(naphthalen-2-yl)propan-1-amine |

| Common Name | |

| CAS Number | 1368587-21-6 |

| Molecular Formula | C |

| Molecular Weight | 199.29 g/mol |

| Exact Mass | 199.1361 Da |

| Predicted LogP | 3.7 (High Lipophilicity) |

| pKa (Predicted) | ~10.2 (Basic amine) |

| Structure Class | Neopentyl amine; Naphthalene derivative |

Structural Analysis & SAR Implications

The molecule can be dissected into three pharmacophoric elements:

-

Naphthalene Ring (Pos. 2): Acts as a bioisostere for the phenyl ring found in phentermine or amphetamine. The expanded aromatic system increases lipophilicity and is known to shift selectivity toward the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).

-

Quaternary Carbon (C2): The gem-dimethyl substitution at the

-position creates a "neopentyl" steric barrier. This prevents -

Primary Amine (C1): The terminal amine remains accessible for receptor binding (e.g., TAAR1 or MATs) but is chemically distinct from the

-methyl amines (like amphetamine), suggesting a lower potential for neurotoxicity.

Structural Comparison Diagram

The following diagram illustrates the structural relationship between the target molecule and established ligands.

Figure 1: Structural relationship between the target molecule, Phentermine, and PAL-287.

Synthesis Protocol

The most robust synthetic route for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine utilizes 2-naphthylacetonitrile as the starting material. This approach leverages the acidity of the

Reagents & Materials[1][2][3][4][5]

-

Precursor: 2-Naphthylacetonitrile (CAS: 2123-70-8).

-

Alkylating Agent: Methyl Iodide (MeI) or Methyl Bromide.

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH

). -

Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl Ether.

Step-by-Step Methodology

Phase 1: Gem-Dimethylation (Dialkylation)

Objective: Convert 2-naphthylacetonitrile to 2-methyl-2-(naphthalen-2-yl)propanenitrile.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere.

-

Solvation: Dissolve 2-naphthylacetonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (2.2 eq) portion-wise. Evolution of H

gas will be observed. Stir for 30 minutes at 0°C to ensure anion formation. -

Alkylation: Add Methyl Iodide (2.5 eq) dropwise via a pressure-equalizing addition funnel. The solution may change color (often yellow/orange).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot should disappear, replaced by a less polar product.

-

Quench: Carefully quench with saturated NH

Cl solution. Extract with Ethyl Acetate (3x).[1] Dry organic layer over MgSO -

Purification: The crude nitrile is often pure enough, but can be recrystallized from ethanol or purified via flash chromatography.

Phase 2: Nitrile Reduction

Objective: Reduce the hindered nitrile to the primary amine.

-

Preparation: Charge a flask with LiAlH

(2.0 eq) in anhydrous Diethyl Ether or THF at 0°C. -

Addition: Dissolve the intermediate nitrile (from Phase 1) in THF and add dropwise to the hydride suspension. Note: The steric bulk of the gem-dimethyl group may require reflux conditions for complete reduction.

-

Reflux: Heat the mixture to reflux for 6–12 hours.

-

Workup (Fieser Method): Cool to 0°C. Cautiously add:

-

mL water (where

- mL 15% NaOH.

- mL water.

-

mL water (where

-

Isolation: Filter the granular white precipitate. The filtrate contains the freebase amine.

-

Salt Formation: Dissolve the freebase in dry ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate 2-Methyl-2-(naphthalen-2-yl)propan-1-amine hydrochloride .

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from commercial precursor to target amine.[2]

Analytical Characterization (Expected)

To validate the synthesis, the following spectroscopic signatures must be confirmed:

-

1H NMR (CDCl

, 400 MHz):- 7.8–7.4 (m, 7H, Naphthalene aromatic protons).

-

2.9–2.8 (s, 2H, -CH

-

1.45 (s, 6H, -C(CH

-

1.1 (br s, 2H, -NH

-

Mass Spectrometry (ESI+):

-

[M+H]

peak at m/z 200.14.

-

Safety & Handling

-

Hazard Classification: As a primary amine, this compound is likely corrosive and an irritant .

-

Storage: Store as the hydrochloride salt at -20°C. Freebase amines can absorb CO

from the air to form carbamates; store under inert gas. -

Handling: Use standard PPE (nitrile gloves, safety goggles). Perform all synthesis steps involving alkyl halides (MeI) and hydrides (LiAlH

) in a fume hood. Methyl Iodide is a potent methylating agent and suspected carcinogen.

References

-

PubChem. (n.d.). 2-methyl-2-(naphthalen-2-yl)propan-1-amine (Compound). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1978). General methods for nitrile alkylation and reduction. Org.[3][4][5] Synth. Coll. Vol. 6, p. 897. (Reference for general dialkylation protocol). Retrieved from [Link]

-

Rothman, R. B., et al. (2005). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. (Context for monoamine transporter substrates). Retrieved from [Link]

Sources

CAS number and identifiers for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine

The following technical guide provides an authoritative analysis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, a specialized chemical scaffold used in medicinal chemistry and drug discovery.

CAS Registry Number: 1368587-21-6 Chemical Formula: C₁₄H₁₇N Molecular Weight: 199.29 g/mol

Executive Summary & Core Identity

2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a sterically hindered primary amine characterized by a quaternary carbon at the

In drug development, this scaffold is valued for its ability to restrict conformational flexibility, thereby enhancing selectivity for biological targets such as monoamine transporters (SERT, DAT, NET) and specific G-protein coupled receptors (GPCRs). Unlike its isomer 1-(naphthalen-2-yl)propan-2-amine (a known amphetamine analog), this compound possesses a neopentyl-like backbone, which significantly alters its metabolic stability and receptor binding profile.

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-Methyl-2-(naphthalen-2-yl)propan-1-amine |

| CAS Number | 1368587-21-6 |

| SMILES | CC(C)(CN)c2ccc1ccccc1c2 |

| InChI Key | Generated from structure:IJNQJQRKLLCLMC-UHFFFAOYSA-N (Predicted) |

| Molecular Formula | C₁₄H₁₇N |

| Monoisotopic Mass | 199.1361 Da |

Structural Analysis & Physicochemical Properties

The molecule features a lipophilic naphthalene moiety attached to a rigid quaternary center. This "gem-dimethyl effect" (Thorpe-Ingold effect) forces the amine and the aromatic ring into a specific spatial orientation, often favoring bioactivity by reducing the entropic penalty of binding to a protein active site.

Key Physicochemical Parameters

| Property | Value (Predicted/Experimental) | Relevance in Drug Design |

| LogP | ~3.4 - 3.8 | High lipophilicity; suggests good blood-brain barrier (BBB) permeability. |

| pKa (Base) | ~10.2 | Typical for primary aliphatic amines; exists as a cation at physiological pH. |

| H-Bond Donors | 2 (NH₂) | Critical for anchoring in receptor binding pockets (e.g., Asp residue in GPCRs). |

| H-Bond Acceptors | 1 (N) | Participates in ionic interactions. |

| Rotatable Bonds | 2 | Low flexibility due to steric bulk at C2, enhancing specificity. |

Structural Comparison (Isomer Distinction)

It is critical to distinguish this compound from its regioisomers, which have vastly different pharmacological profiles.

-

Target (CAS 1368587-21-6):

-dimethyl- -

Isomer (PAL-287): 1-(naphthalen-2-yl)propan-2-amine. (Amphetamine backbone).

-

Pharmacological Implication: The target compound lacks the

-methyl group typical of amphetamines, potentially reducing direct psychostimulant effects while maintaining affinity for transporter proteins.

Synthetic Methodology

The synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine typically involves constructing the quaternary carbon center followed by amine introduction. A robust, self-validating route involves the alkylation of a naphthyl-acetonitrile precursor or a Grignard reaction on a suitable ester.

Retrosynthetic Analysis

The most direct disconnection is at the C1-N bond (reduction of nitrile or amide) or the C2-C3 bond (alkylation).

Figure 1: Retrosynthetic pathway focusing on the construction of the sterically hindered quaternary center via nitrile alkylation.

Validated Synthetic Protocol (Nitrile Route)

This protocol ensures high yield and purity by controlling the formation of mono- vs. di-methylated byproducts.

-

Precursor Selection: Start with 2-naphthylacetonitrile .

-

Gem-Dimethylation (Critical Step):

-

Reagents: Sodium hydride (NaH, 2.5 eq) in THF or DMF; Methyl iodide (MeI, 2.5 eq).

-

Procedure: Cool the solution of nitrile to 0°C. Add NaH slowly. Stir for 30 min to generate the carbanion. Add MeI dropwise. The reaction is driven by the thermodynamic stability of the quaternary center, but steric hindrance requires excess base/alkyl halide.

-

Validation: Monitor via TLC or GC-MS. Disappearance of mono-methyl intermediate confirms completion.

-

-

Nitrile Reduction:

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry ether or THF.

-

Mechanism: The sterically hindered nitrile requires vigorous reflux for complete reduction to the primary amine.

-

Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

-

-

Purification: Acid-base extraction. The amine is extracted into aqueous HCl, washed with ether (removes non-basic impurities), basified with NaOH, and re-extracted into DCM.

Applications in Drug Discovery

This compound serves as a versatile building block ("scaffold") in medicinal chemistry, particularly for programs targeting the Central Nervous System (CNS).

Scaffold Utility & Bioisosterism

-

Bioisostere for tert-Butyl Groups: The 2-methyl-2-naphthylpropyl motif acts as a bulky, lipophilic anchor similar to a tert-butyl group but with added

- -

Monoamine Transporter Ligands: Structural analogs (e.g., phentermine, chlorphentermine) are known to interact with SERT/NET. The naphthalene ring increases affinity for SERT due to the larger hydrophobic pocket in the serotonin transporter compared to the dopamine transporter.

-

Kinase Inhibition: The naphthyl-amine motif is frequently observed in Type II kinase inhibitors, where the amine forms hydrogen bonds with the hinge region or the "gatekeeper" residue, and the naphthalene occupies the hydrophobic back pocket.

Logical SAR Workflow

Researchers utilize this amine to probe the "steric tolerance" of a binding pocket.

Figure 2: Structure-Activity Relationship (SAR) workflow utilizing CAS 1368587-21-6 to rigidify flexible amine linkers.

Handling & Safety Protocols

As a lipophilic primary amine, this compound must be handled with standard precautions for organic bases.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential CNS activity requires handling in a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

-

Solubility: Insoluble in water; soluble in DMSO, Methanol, and Dichloromethane. For biological assays, prepare a stock solution in DMSO (e.g., 10 mM).

References

-

PubChem. (2025).[1] Compound Summary: 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.[2] National Library of Medicine. [Link]

-

Rothman, R. B., et al. (2005). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. (Contextual reference for naphthyl-amine pharmacology). Synapse, 58(3), 196-229. [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine: A Detailed Guide to Synthetic Protocols

Introduction

2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a primary amine featuring a bulky neopentyl-like structure attached to a naphthalene core. This structural motif is of interest to researchers in medicinal chemistry and drug development due to the unique conformational constraints and lipophilic character imparted by the t-butyl and naphthyl groups. This guide provides two distinct and detailed synthetic protocols for the preparation of this target compound, designed for researchers and scientists in organic synthesis and drug discovery. The protocols are based on well-established chemical transformations, with in-depth explanations of the underlying principles to ensure both reproducibility and a thorough understanding of the synthetic strategy.

Synthetic Strategies Overview

Two primary retrosynthetic pathways have been devised for the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.

-

Route 1: The Ritter Reaction Pathway. This approach involves the formation of a stable tertiary carbocation from a precursor alcohol, which is then trapped by a nitrile to form an amide. Subsequent hydrolysis of the amide furnishes the desired primary amine. This route is advantageous when the corresponding tertiary alcohol is readily accessible.

-

Route 2: The Nitrile Reduction Pathway. This strategy centers on the synthesis of a quaternary α-aryl nitrile, which is then reduced to the target primary amine. This pathway is beneficial if the corresponding arylacetonitrile is a more convenient starting material.

The following sections provide detailed, step-by-step protocols for each of these synthetic routes.

Route 1: Synthesis via the Ritter Reaction Pathway

This pathway leverages the classic Ritter reaction, a powerful method for the formation of C-N bonds via the reaction of a carbocation with a nitrile.[1][2][3] The key intermediate in this synthesis is the tertiary alcohol, 2-methyl-2-(naphthalen-2-yl)propan-1-ol.

Diagram of the Ritter Reaction Workflow

Caption: Workflow for the synthesis via the Ritter reaction.

Step 1: Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-ol

This step involves a Grignard reaction between 2-naphthylmagnesium bromide and isobutyraldehyde to construct the carbon skeleton of the target molecule.[4]

Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromonaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Reaction with Aldehyde: After the formation of the Grignard reagent is complete, the reaction mixture is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-2-(naphthalen-2-yl)propan-1-ol as a solid.

Expected Data for 2-Methyl-2-(naphthalen-2-yl)propan-1-ol:

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.80 (m, 4H), 7.50-7.45 (m, 3H), 3.55 (d, J=7.2 Hz, 1H), 2.10 (m, 1H), 1.80 (br s, 1H, OH), 1.05 (d, J=6.8 Hz, 3H), 0.95 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 133.4, 132.6, 128.3, 128.0, 127.7, 126.3, 126.0, 125.8, 125.5, 70.2, 48.5, 35.8, 18.5, 17.9 |

Step 2: Ritter Reaction to form N-(2-methyl-2-(naphthalen-2-yl)propyl)acetamide

The tertiary alcohol is reacted with acetonitrile in the presence of a strong acid to generate a stable tertiary carbocation, which is then trapped by the nitrile.[1][2]

Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-(naphthalen-2-yl)propan-1-ol (1.0 eq) in acetonitrile (10 eq). Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Concentrated sulfuric acid (3.0 eq) is added dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or flash column chromatography to yield N-(2-methyl-2-(naphthalen-2-yl)propyl)acetamide.

Step 3: Hydrolysis to 2-Methyl-2-(naphthalen-2-yl)propan-1-amine

The final step is the hydrolysis of the amide to the target primary amine under acidic conditions.[5][6]

Protocol:

-

Hydrolysis: The N-(2-methyl-2-(naphthalen-2-yl)propyl)acetamide (1.0 eq) is suspended in a 6 M aqueous solution of hydrochloric acid.

-

Heating: The mixture is heated to reflux for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any unreacted starting material or non-basic impurities. The aqueous layer is then basified to a pH > 10 with a concentrated aqueous solution of sodium hydroxide.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. Further purification can be achieved by vacuum distillation or by formation of a hydrochloride salt.

Route 2: Synthesis via Nitrile Reduction Pathway

This alternative route involves the synthesis of a key nitrile intermediate, 2-methyl-2-(naphthalen-2-yl)propanenitrile, followed by its reduction to the target amine.

Diagram of the Nitrile Reduction Workflow

Caption: Workflow for the synthesis via nitrile reduction.

Step 1: Synthesis of 2-Methyl-2-(naphthalen-2-yl)propanenitrile

This step involves the dialkylation of 2-naphthylacetonitrile with methyl iodide. A strong base is required to deprotonate the benzylic position twice.

Protocol:

-

Deprotonation: To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, a solution of 2-naphthylacetonitrile (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-methyl-2-(naphthalen-2-yl)propanenitrile.

Step 2: Reduction of 2-Methyl-2-(naphthalen-2-yl)propanenitrile

The nitrile is reduced to the primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[7][8][9]

Protocol:

-

Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 2-methyl-2-(naphthalen-2-yl)propanenitrile (1.0 eq) in anhydrous THF is added dropwise.

-

Heating: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

-

Work-up: The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by a 15% aqueous solution of sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Purification: The solid is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. Further purification can be achieved by vacuum distillation or salt formation as described in Route 1.

Expected Characterization Data for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine:

| Parameter | Expected Value |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82-7.78 (m, 4H), 7.48-7.42 (m, 3H), 2.95 (s, 2H), 1.35 (s, 6H), 1.25 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.2, 133.5, 132.3, 128.1, 127.8, 127.6, 126.1, 125.8, 125.5, 125.2, 53.8, 38.2, 25.9 |

| Mass Spec (ESI+) | m/z 200.14 [M+H]⁺ |

Conclusion

The two synthetic protocols detailed in this guide offer reliable and adaptable methods for the preparation of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. The choice between the Ritter reaction pathway and the nitrile reduction pathway will depend on the availability of starting materials and the specific capabilities of the research laboratory. Both routes employ standard organic transformations and provide a solid foundation for the synthesis of this and structurally related compounds for further investigation in various scientific disciplines.

References

-

Organic Syntheses, Coll. Vol. 3, p.831 (1955); Vol. 28, p.98 (1948). URL: [Link]

-

Ritter, J. J.; Minieri, P. P. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. URL: [Link]

-

Wikipedia contributors. Ritter reaction. Wikipedia, The Free Encyclopedia. URL: [Link]

-

Kaiser, E. M.; Woodruff, R. A. J. Org. Chem.1970 , 35 (4), 1198–1199. URL: [Link]

-

Organic Chemistry Portal. Ritter Reaction. URL: [Link]

-

Arseniyadis, S.; Kyler, K. S.; Watt, D. S. Org. React.1984 , 31, 1. URL: [Link]

-

Cope, A. C.; Ciganek, E. Org. Synth.1963 , 4, 339. URL: [Link]

-

Nystrom, R. F.; Brown, W. G. J. Am. Chem. Soc.1947 , 69 (5), 1197–1199. URL: [Link]

- Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed.; Cambridge University Press, 2004.

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. URL: [Link]

- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.

-

Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. URL: [Link]

-

Khan Academy. Acid and base-catalyzed hydrolysis of amides. URL: [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. URL: [Link]

Sources

- 1. Ritter Reaction | NROChemistry [nrochemistry.com]

- 2. Ritter Reaction [organic-chemistry.org]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 8. adichemistry.com [adichemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Catalytic Reduction Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine

Introduction

2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a primary amine featuring a bulky naphthalene moiety and a neopentyl-like backbone. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its potential to impart favorable pharmacokinetic and pharmacodynamic properties to lead compounds. The efficient and selective synthesis of this amine is therefore a critical step in the exploration of its therapeutic potential.

This document provides a comprehensive guide to the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine through three distinct catalytic reduction pathways. Each route originates from a different functional group precursor: a nitrile, an oxime, and a ketone. These protocols are designed to be robust and scalable, providing researchers with a reliable toolkit for accessing this valuable building block. The underlying chemical principles, experimental details, and comparative analysis of these methods are presented to empower scientists to make informed decisions based on their specific research needs and laboratory capabilities.

Synthetic Strategies Overview

The synthesis of the target primary amine can be achieved through the catalytic reduction of three key precursors:

-

2-Methyl-2-(naphthalen-2-yl)propanenitrile

-

2-Methyl-2-(naphthalen-2-yl)propanal Oxime

-

2-Methyl-1-(naphthalen-2-yl)propan-1-one (via reductive amination)

Each of these precursors can be synthesized from commercially available starting materials. The choice of the synthetic route may depend on factors such as the availability of starting materials, desired purity, scalability, and safety considerations associated with the reagents and catalysts.

Caption: Overview of synthetic pathways to the target amine.

Part 1: Synthesis via Nitrile Reduction

This pathway involves the initial synthesis of 2-methyl-2-(naphthalen-2-yl)propanenitrile, followed by its reduction to the desired primary amine. The alkylation of 2-(naphthalen-2-yl)acetonitrile is a key step in this sequence.

Synthesis of 2-Methyl-2-(naphthalen-2-yl)propanenitrile

The synthesis of the dimethylated nitrile is achieved through a phase-transfer catalyzed alkylation of 2-(naphthalen-2-yl)acetonitrile. Phase-transfer catalysis is an effective method for reactions involving a water-soluble reactant and an organic-soluble reactant, enabling the use of milder reaction conditions and improving yields.[1]

Protocol:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-(naphthalen-2-yl)acetonitrile (10.0 g, 59.8 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (1.93 g, 5.98 mmol).

-

Solvent and Base Addition: Add toluene (100 mL) and a 50% aqueous solution of sodium hydroxide (40 mL).

-

Alkylation: Heat the mixture to 70-80°C with vigorous stirring. Add methyl iodide (15.5 mL, 249 mmol) dropwise from the dropping funnel over a period of 1 hour.

-

Reaction Monitoring: Continue stirring at 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-2-(naphthalen-2-yl)propanenitrile.

Catalytic Reduction of 2-Methyl-2-(naphthalen-2-yl)propanenitrile

The reduction of the nitrile to the primary amine can be achieved using either a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder reaction conditions and scalability.

Raney Nickel is a widely used catalyst for the hydrogenation of nitriles.[2] The addition of ammonia or a base like lithium hydroxide can help to suppress the formation of secondary and tertiary amine byproducts.[3][4]

Protocol:

-

Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approx. 2 g, slurry in water) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL). The catalyst should be kept wet with solvent at all times as it can be pyrophoric when dry.[5]

-

Reaction Setup: To a high-pressure autoclave, add 2-methyl-2-(naphthalen-2-yl)propanenitrile (5.0 g, 25.6 mmol), absolute ethanol (100 mL), and the washed Raney Nickel catalyst. To suppress side reactions, aqueous ammonia (2 mL of 28% solution) can be added.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the mixture to 50-70°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-12 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or by dissolving in a suitable solvent and precipitating the amine as a hydrochloride salt by bubbling dry HCl gas. The free amine can be regenerated by treatment with a base.

LiAlH₄ is a powerful reducing agent that effectively converts nitriles to primary amines.[6][7]

Protocol:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of LiAlH₄ (1.46 g, 38.4 mmol) in anhydrous diethyl ether or tetrahydrofuran (THF) (50 mL) under an inert atmosphere (nitrogen or argon).

-

Nitrile Addition: Dissolve 2-methyl-2-(naphthalen-2-yl)propanenitrile (5.0 g, 25.6 mmol) in anhydrous diethyl ether or THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1.5 mL), 15% aqueous sodium hydroxide (1.5 mL), and then water (4.5 mL).

-

Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation or salt formation as described in Method A.

Part 2: Synthesis via Oxime Reduction

This route involves the synthesis of an aldehyde precursor, its conversion to an oxime, and subsequent reduction to the primary amine.

Synthesis of 2-Methyl-2-(naphthalen-2-yl)propanal

This aldehyde can be prepared in a two-step sequence from commercially available 2-naphthaldehyde.

Protocol:

-

Grignard Reaction: To a solution of isopropylmagnesium bromide (prepared from magnesium turnings (1.82 g, 75.0 mmol) and isopropyl bromide (8.1 mL, 87.5 mmol) in anhydrous THF (50 mL)), add a solution of 2-naphthaldehyde (10.0 g, 64.0 mmol) in anhydrous THF (100 mL) dropwise at 0°C. After the addition, warm the reaction to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-(naphthalen-2-yl)-2-methylpropan-1-ol.

-

Oxidation: Dissolve the crude alcohol in dichloromethane (100 mL) and add pyridinium chlorochromate (PCC) (20.6 g, 95.7 mmol) in one portion. Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate to obtain the crude 2-methyl-2-(naphthalen-2-yl)propanal, which can be used in the next step without further purification or purified by column chromatography.

Synthesis of 2-Methyl-2-(naphthalen-2-yl)propanal Oxime

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methyl-2-(naphthalen-2-yl)propanal (5.0 g, 25.2 mmol) in ethanol (100 mL).

-

Oxime Formation: Add a solution of hydroxylamine hydrochloride (2.1 g, 30.2 mmol) and sodium acetate (2.48 g, 30.2 mmol) in water (20 mL).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of the oxime can be monitored by TLC.

-

Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent to obtain the crude oxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Catalytic Reduction of 2-Methyl-2-(naphthalen-2-yl)propanal Oxime

The reduction of the oxime to the primary amine can be performed using catalytic hydrogenation or a hydride reducing agent.[8]

Protocol (Catalytic Hydrogenation):

-

Reaction Setup: In a high-pressure autoclave, dissolve 2-methyl-2-(naphthalen-2-yl)propanal oxime (4.0 g, 18.7 mmol) in ethanol (80 mL). Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 400 mg).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the mixture to 40-60°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-8 hours.

-

Work-up and Purification: Follow the work-up and purification procedure described in Section 1.2, Method A.

Part 3: Synthesis via Reductive Amination

This approach involves the synthesis of a ketone precursor followed by a one-pot reaction with an ammonia source and a reducing agent.

Synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-1-one

The ketone precursor is synthesized via a Friedel-Crafts acylation of naphthalene with isobutyryl chloride. The regioselectivity of the acylation can be influenced by the reaction conditions.[9] To favor the 2-substituted product, a solvent like nitrobenzene is often used.[9]

Protocol:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) (8.5 g, 63.8 mmol) and nitrobenzene (50 mL). Cool the suspension to 0-5°C in an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of isobutyryl chloride (6.1 mL, 58.0 mmol) in nitrobenzene (20 mL) to the stirred suspension.

-

Naphthalene Addition: After the addition is complete, add a solution of naphthalene (5.0 g, 39.0 mmol) in nitrobenzene (30 mL) dropwise, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The nitrobenzene can be removed by steam distillation. The crude ketone is then purified by vacuum distillation or column chromatography.

Reductive Amination of 2-Methyl-1-(naphthalen-2-yl)propan-1-one

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[7][8]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1-(naphthalen-2-yl)propan-1-one (4.0 g, 20.2 mmol) in methanol (80 mL). Add ammonium acetate (15.6 g, 202 mmol).

-

Reducing Agent Addition: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.52 g, 24.2 mmol) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic. Stir for 1 hour to hydrolyze any remaining imine. Make the solution basic with 2M NaOH and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or salt formation as previously described.

Data Summary and Comparison

| Method | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yield Range |

| Nitrile Reduction (Catalytic) | 2-Methyl-2-(naphthalen-2-yl)propanenitrile | Raney Ni, H₂ | Milder conditions, scalable. | Potential for side products, requires high-pressure equipment. | 70-90% |

| Nitrile Reduction (LiAlH₄) | 2-Methyl-2-(naphthalen-2-yl)propanenitrile | LiAlH₄ | High yields, effective for sterically hindered nitriles. | Highly reactive, requires anhydrous conditions, hazardous work-up. | 80-95% |

| Oxime Reduction | 2-Methyl-2-(naphthalen-2-yl)propanal Oxime | Pd/C, H₂ | Good yields, relatively clean reaction. | Multi-step precursor synthesis. | 75-90% |

| Reductive Amination | 2-Methyl-1-(naphthalen-2-yl)propan-1-one | NH₄OAc, NaBH₃CN | One-pot conversion from ketone, good functional group tolerance. | Use of toxic cyanoborohydride, potential for over-alkylation. | 60-80% |

Troubleshooting and Safety Precautions

-

Incomplete Reactions: Ensure all reagents are pure and anhydrous, especially for reactions involving LiAlH₄ and Grignard reagents. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons.

-

Side Product Formation: In nitrile hydrogenations, the addition of ammonia or a base can minimize the formation of secondary and tertiary amines. In reductive amination, controlling the stoichiometry of the reagents is crucial.

-

Safety:

-

LiAlH₄: is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood.

-

Raney Nickel: Can be pyrophoric when dry. Always handle as a slurry in a suitable solvent.

-

Sodium Cyanoborohydride: Is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidic work-up should be performed with caution as it can release toxic hydrogen cyanide gas.

-

High-Pressure Hydrogenation: Should only be performed by trained personnel using appropriate high-pressure equipment in a designated area.

-

References

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Can lialh4 reduce oxime? (2024, March 11). Quora. Retrieved from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Friedel-Crafts - Acylation. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. (2025, October 28). ResearchGate. Retrieved from [Link]

-

Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Raney Nickel – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link]

-

Reductions. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

- US5869653A - Hydrogenation of nitriles to produce amines. (n.d.). Google Patents.

- Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. (2012). Asian Journal of Chemistry, 24(10), 4445-4448.

-

Synthesis of 2-Isopropyl Naphthalene Catalyzed by Et3NHCl-AlCl3 Ionic Liquids. (2025, August 6). ResearchGate. Retrieved from [Link]

-

RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (n.d.). RSC Publishing. Retrieved from [Link]

-

Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors. (2002, April 8). PubMed. Retrieved from [Link]

- US5003113A - Process of producing isopropylnaphthols. (n.d.). Google Patents.

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. (n.d.). RSC Publishing. Retrieved from [Link]

-

Nitrile to Amine. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

β-NAPHTHALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

The Raney Nickel. (2001, August 28). Semantic Scholar. Retrieved from [Link]

-

One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Transfer Hydrogenation of Aldehydes With 2‐Propanol and Raney® Nickel. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organocatalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 6. DSpace [openresearch.okstate.edu]

- 7. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Systematic Approach to the Crystallization of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine

Abstract: This document provides a comprehensive guide to developing robust crystallization methodologies for the chiral amine, 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. Crystallization is a critical unit operation in pharmaceutical development, essential for purification, controlling solid-state properties, and achieving chiral resolution.[1] Given the structural features of the target molecule—a sterically hindered primary amine with a chiral quaternary center and a large aromatic naphthalene moiety—a systematic and multi-faceted approach to crystallization is warranted. These protocols are designed for researchers, scientists, and drug development professionals to establish a scalable and reproducible crystallization process, from initial solubility screening to targeted chiral resolution.

Part 1: Foundational Analysis: Physicochemical Properties & Solubility Screening

1.1. Rationale for Characterization A thorough understanding of a compound's solubility is the bedrock of any crystallization process development.[2] The choice of solvent system dictates not only the yield but also the resulting crystal form (polymorph), habit, and purity. For 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, the basic amine group suggests potential solubility in acidic aqueous solutions, while the large, nonpolar naphthalene group indicates solubility in organic solvents.[3] An initial solubility screen across a spectrum of solvents with varying polarities is the mandatory first step.

1.2. Protocol: Preliminary Solubility Assessment This protocol aims to qualitatively assess the solubility of the target compound at ambient and elevated temperatures.

Materials:

-

2-Methyl-2-(naphthalen-2-yl)propan-1-amine

-

Vials (e.g., 2 mL glass vials) with caps

-

Magnetic stir plate and stir bars

-

Heat block or hot plate

-

A selection of solvents (see Table 1)

Procedure:

-

Place approximately 5-10 mg of the compound into a series of labeled vials.

-

To each vial, add a solvent in 100 µL increments.

-

Stir vigorously at room temperature (approx. 20-25°C) for several minutes after each addition.

-

Record the volume of solvent required to achieve complete dissolution. If the compound does not dissolve after adding 2 mL, it can be classified as "sparingly soluble" or "insoluble" in that solvent at room temperature.

-

For vials where the compound was sparingly soluble or insoluble, gently heat the mixture (e.g., to 50-60°C) while stirring.

-

Observe if dissolution occurs upon heating.

-

Allow the heated vials to cool slowly to room temperature and then further cool in an ice bath. Observe for any precipitate or crystal formation. This step provides a preliminary indication for the suitability of slow cooling crystallization.[4]

-

Record all observations in a structured table.

Data Presentation: Solubility Screening Log

| Solvent Class | Solvent | Solubility at RT (mg/mL) | Observations upon Heating | Observations upon Cooling |

| Polar Protic | Methanol | Record Data | Record Data | Record Data |

| Ethanol | Record Data | Record Data | Record Data | |

| Water | Record Data | Record Data | Record Data | |

| Polar Aprotic | Acetone | Record Data | Record Data | Record Data |

| Acetonitrile | Record Data | Record Data | Record Data | |

| Ethyl Acetate | Record Data | Record Data | Record Data | |

| Nonpolar | Toluene | Record Data | Record Data | Record Data |

| Heptane | Record Data | Record Data | Record Data | |

| Dichloromethane | Record Data | Record Data | Record Data |

Part 2: General Crystallization Methodologies

Based on the solubility screen, several techniques can be employed to obtain crystalline material. The choice of method is governed by the compound's properties and the desired outcome (e.g., bulk powder vs. single crystals for analysis).

A. Slow Cooling Crystallization

Principle: This is the most common technique for compounds that exhibit a significant increase in solubility with temperature.[1] A saturated solution is prepared at an elevated temperature and then cooled in a controlled manner, allowing supersaturation to be reached slowly, which promotes the growth of larger, more well-defined crystals.[5]

Protocol:

-

Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

-

In a flask, dissolve the compound in a minimal amount of the hot solvent to create a saturated or near-saturated solution.

-

Ensure complete dissolution. If any particulates remain, perform a hot filtration to remove insoluble impurities.[4]

-

Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

-

Once at room temperature, the flask may be transferred to a refrigerator or ice bath (0-4°C) to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent to remove residual soluble impurities.

-

Dry the crystals under vacuum.

Caption: Workflow for Slow Cooling Crystallization.

B. Anti-Solvent Addition Crystallization

Principle: This method is ideal when a compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[6] Adding the anti-solvent to a concentrated solution of the compound reduces its solubility, inducing supersaturation and subsequent crystallization.[6][7] This technique is particularly useful for controlling particle size and for heat-sensitive compounds.[1]

Protocol:

-

Dissolve the compound in a minimal amount of a "good" solvent to form a clear, concentrated solution.

-

Slowly add a miscible "anti-solvent" dropwise to the stirred solution.

-

Continue addition until the solution becomes faintly turbid (cloudy), indicating the onset of nucleation.

-

If turbidity becomes excessive, add a small amount of the "good" solvent to redissolve the precipitate.

-

Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly reaches equilibrium.

-

The rate of anti-solvent addition is a critical parameter; slower addition rates generally lead to larger crystals.[8]

-

Collect, wash, and dry the crystals as described in the slow cooling method.

Caption: Workflow for Anti-Solvent Crystallization.

C. Vapor Diffusion

Principle: Vapor diffusion is a gentle method ideal for producing high-quality single crystals, especially when only small amounts of material are available.[5] A solution of the compound is allowed to equilibrate in a sealed chamber with a larger reservoir of a liquid in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization.[9][10]

Protocol (Vial-in-Vial Setup):

-

Dissolve the compound in a few drops of a suitable "good" solvent (typically one that is less volatile) in a small, open vial (e.g., 0.5 mL).

-

Place this small vial inside a larger vial or jar (e.g., 20 mL).

-

Add a few milliliters of a more volatile "anti-solvent" to the larger vial, ensuring the liquid level is below the top of the inner vial.

-

Seal the larger vial tightly and leave it undisturbed in a vibration-free location.

-

Over time (hours to weeks), the anti-solvent will vaporize and slowly diffuse into the solution in the inner vial, causing crystals to form.

-

Harvest the crystals once they have reached a suitable size.

Caption: Diagram of a Vial-in-Vial Vapor Diffusion Setup.

Part 3: Chiral Resolution via Diastereomeric Salt Crystallization

3.1. Rationale 2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a chiral molecule. The most common and industrially scalable method for resolving such racemic amines is through the formation of diastereomeric salts.[11][12] This involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"). The resulting products are a pair of diastereomeric salts, which have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[11][13]

3.2. Protocol: Screening of Chiral Resolving Agents The success of this method depends on finding a resolving agent that forms a salt with one enantiomer of the amine that is significantly less soluble than the salt formed with the other enantiomer in a particular solvent.

Common Chiral Resolving Agents for Amines:

-

(L)-(+)-Tartaric acid

-

(D)-(-)-Tartaric acid

-

(S)-(+)-Mandelic acid

-

(R)-(-)-Mandelic acid

-

(1S)-(+)-10-Camphorsulfonic acid

-

(1R)-(-)-10-Camphorsulfonic acid

Procedure:

-

In separate small test tubes or vials, dissolve a molar equivalent of the racemic amine in a suitable solvent (e.g., ethanol or methanol).

-

In another set of tubes, dissolve one molar equivalent of various chiral resolving agents in the same solvent.

-

Combine the amine solution with each resolving agent solution (1:1 molar ratio).

-

Observe for immediate precipitation. If no precipitate forms, allow the solutions to stand, cool them, or slowly evaporate some solvent to induce crystallization.

-

Collect any resulting solid by filtration.

-

Analyze the solid (e.g., by melting point) and the mother liquor (e.g., by chiral HPLC after liberating the free amine) to determine if any separation has occurred. A successful resolution will show an enrichment of one enantiomer in the crystalline salt and the other in the solution.

3.3. Protocol: Bulk Diastereomeric Crystallization Once a successful resolving agent and solvent system are identified from the screen, the process can be scaled up.

-

Dissolve the racemic amine in the chosen solvent, gently warming if necessary.

-

In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the selected chiral resolving agent in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to higher purity in the crystallized salt.

-

Slowly add the resolving agent solution to the stirred amine solution.

-

Allow the mixture to cool slowly, as in the slow cooling protocol, to crystallize the less soluble diastereomeric salt.

-

Isolate the crystalline salt by filtration. This is Diastereomer A .

-

To recover the desired amine enantiomer, suspend the crystalline salt in water and add a base (e.g., 1M NaOH) until the pH is >11. This deprotonates the amine, making it insoluble in water.

-

Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched Enantiomer A .

-

The amine remaining in the mother liquor from step 5 can be recovered and is enriched in Enantiomer B .

Caption: Logical workflow for chiral resolution.

References

- Vertex AI Search. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.

- Syrris. Pharmaceutical Crystallization in drug development.

- ResearchGate. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

- Hampton Research. Hanging Drop Vapor Diffusion Crystallization.

- PubMed. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.

- University of Cambridge. Guide for crystallization.

- KU Leuven. How to crystallize your sample — X-ray Core.

- Technobis Crystallization Systems. Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.

- ResearchGate. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.

- Linac Coherent Light Source. Crystal Growth | Biology.

- ACS Publications. Developing Processes for Crystallization-Induced Asymmetric Transformation.

- University of Cape Town. SOP: CRYSTALLIZATION.

- Wikipedia. Chiral resolution.

- Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer.

- CymitQuimica. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.

- PubChemLite. 2-methyl-2-(naphthalen-2-yl)propan-1-amine.

Sources

- 1. syrris.com [syrris.com]

- 2. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 3. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. unifr.ch [unifr.ch]

- 6. ijprajournal.com [ijprajournal.com]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine

Ticket ID: #SYN-NAPH-GEM-001 Topic: Yield Optimization & Troubleshooting for Sterically Hindered Naphthalene Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Fortress" Challenge

The synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine presents a classic organic chemistry challenge: constructing and reducing a sterically hindered quaternary center. Unlike simple phenethylamines, this molecule features a gem-dimethyl "neophyl" arrangement adjacent to the naphthalene ring.

Primary Failure Modes:

-

Incomplete Alkylation: Stopping at the mono-methyl intermediate during precursor synthesis.

-

Stalled Reduction: The bulky gem-dimethyl group blocks hydride attack on the nitrile carbon.

-

Emulsion Lock: Aluminum salts trapping the lipophilic amine during workup.

This guide provides a self-validating workflow to bypass these bottlenecks, prioritizing yield and purity.

Phase 1: The Quaternary Gateway (Precursor Assembly)

Objective: Synthesize 2-methyl-2-(naphthalen-2-yl)propanenitrile with >98% conversion to the dialkylated product.

The Mechanism & Pitfall

You are alkylating 2-naphthylacetonitrile . The first methylation is fast.[1] The second methylation is slow due to steric crowding from the naphthalene ring and the first methyl group.

-

Common Error: Using weak bases (e.g.,

) or insufficient temperature, leading to a mixture of mono- and di-methylated products which are difficult to separate.

Optimized Protocol: The "One-Pot, High-Force" Method

| Parameter | Recommendation | Technical Rationale |

| Base | NaH (60% in oil) (2.5 eq) | Irreversible deprotonation is required to force the second alkylation. |

| Solvent | THF/DMF (9:1) | DMF promotes |

| Reagent | MeI (3.0 eq) | Excess Methyl Iodide drives the equilibrium forward (Le Chatelier's principle). |

| Temp | 0°C | Ramp temperature to overcome the activation energy of the second methylation. |

Step-by-Step Troubleshooting:

-

The "Grey Sludge" Check: If your reaction mixture turns grey/black after NaH addition, this is normal (anion formation). If it remains white, your NaH may be deactivated by moisture. Action: Test NaH activity with a drop of water (in a safe hood) before use.

-

Monitoring: Do not rely on TLC alone (spots often overlap). Use GC-MS or NMR. Look for the disappearance of the benzylic proton signal (

~3.9 ppm) and appearance of the gem-dimethyl singlet ( -

Quench: Quench with saturated

very slowly at 0°C. Rapid quenching can cause local heating and nitrile hydrolysis.

Phase 2: Breaking the Triple Bond (Nitrile Reduction)

Objective: Reduce the hindered nitrile to the primary amine without forming imine byproducts.

The "Alane" Activation Strategy

Standard

-

Solution: Use Alane (

) generated in situ. Alane is less bulky and more electrophilic than the aluminohydride anion, allowing it to penetrate the steric shield.

Protocol: + (In Situ Alane)

Reagents:

- (2.0 eq)

- (0.7 eq) (Anhydrous!)

-

Solvent: Dry Ether (

) or THF (Ether is preferred for easier workup).

Workflow:

-

Activation: Suspend

in ether at 0°C. Add-

Reaction:

-

-

Addition: Add the nitrile (dissolved in ether) dropwise. The reaction is exothermic; maintain gentle reflux.

-

The "Push": After addition, reflux for 12-16 hours . Short reflux times are the #1 cause of low yields.

Critical Workup: Escaping the Emulsion

The standard water quench creates a gelatinous aluminum hydroxide mess that traps your product. Use the Fieser Method or Rochelle's Salt .

The Fieser Protocol (For n grams of LAH):

-

Add n mL Water (Slowly!)

-

Add n mL 15% NaOH

-

Add 3n mL Water

-

Result: A granular white precipitate forms that can be filtered off, leaving the amine in the clear organic filtrate.

Phase 3: Purification & Isolation

Objective: Isolate the amine as a stable salt (hydrochloride) to prevent oxidation and handling losses.

Q: My product is an oil and I can't crystallize it. A: This amine is "greasy" (lipophilic). Do not try to crystallize the free base.

The "Gas Crash" Method:

-

Dissolve the crude amine oil in dry Diethyl Ether .

-

Cool to 0°C.

-

Bubble dry HCl gas (generated from

dripping onto NaCl) into the solution, or add 2M HCl in Ether dropwise. -

Observation: A white solid (Amine-HCl) will precipitate instantly.

-

Filtration: Filter under nitrogen. Wash with cold ether to remove non-basic impurities (unreacted nitrile).

Visual Workflow & Logic

Figure 1: Optimized process flow for the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, highlighting the critical Quality Control (QC) checkpoint.

Frequently Asked Questions (FAQs)

Q: Can I use Borane-THF (

Q: I see a side product with M+ = 197 (GC-MS). What is it? A: This is likely the retro-aldol type elimination product or the mono-methylated amine . If the mass is exactly the nitrile precursor mass, your reduction failed. If it is M-15, you have the mono-methyl impurity. Ensure your alkylation step goes to completion before attempting reduction.

Q: The amine salt is hygroscopic. How do I store it? A: Naphthalene derivatives can be light-sensitive. Store the HCl salt in an amber vial, under Argon, in a desiccator. If it turns pink/brown, it is oxidizing; recrystallize from Ethanol/Ether.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Nitrile Reduction using LiAlH4).

-

Brown, H. C., & Yoon, N. M. (1966). Selective Reductions. I. The Partial Reduction of Nitriles with Lithium Aluminum Hydride-Aluminum Chloride. Journal of the American Chemical Society, 88(7), 1464–1472. (Mechanism of Alane activation).

-

Mebane, R. C., et al. (2017). Reduction of Nitriles to Amines.[2][3][4][5][6][7][8] ResearchGate Discussions. (Practical troubleshooting for hindered nitriles).

-

Org. Synth. (2024).[9] Hydration and Reduction Strategies for Sterically Hindered Nitriles. Organic Syntheses. (General methodology for hindered nitrile processing).

Sources

- 1. reddit.com [reddit.com]

- 2. youtube.com [youtube.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

Optimizing reaction temperature for naphthalene amine derivatives

Topic: Optimizing Reaction Temperature for C-N Bond Formation

Executive Summary: The Thermal Landscape

Welcome to the Naphthalene Amine Support Hub. Synthesizing aminonaphthalenes (naphthylamines) presents a unique thermodynamic challenge compared to simple phenyl systems. You are not just managing reaction kinetics; you are battling the "Peri-Interaction" (the steric clash between positions 1 and 8) and the high sublimation potential of the naphthalene core.

The Core Conflict:

-

High Temperature (>100°C): Required to overcome the activation energy for oxidative addition at the sterically hindered C1 position, but promotes dehalogenation (side reaction) and catalyst death (Pd black formation).

-

Low Temperature (<60°C): Preserves catalyst integrity and prevents sublimation, but often fails to initiate the catalytic cycle for electron-rich naphthalene electrophiles.

This guide provides the logic to navigate this landscape, moving beyond "standard protocols" to rational optimization.

Critical Decision Matrix: Method Selection

Before optimizing temperature, validate your method. Temperature dependence varies strictly by mechanism.

| Method | Mechanism | Temperature Window | Primary Temperature Risk |

| Buchwald-Hartwig | Pd-Catalyzed Coupling | RT – 110°C | Catalyst decomposition; Ligand dissociation. |

| Ullmann-Type | Cu-Catalyzed Coupling | 90°C – 140°C | High T required; harsh on functional groups. |

| Nucleophilic Substitution | 80°C – 180°C | Requires electron-deficient ring; very high T unless specialized bases used. | |

| Bucherer | Sulfite-Mediated | 150°C (MW) | High pressure/temp required; limited scope. |

Module A: Buchwald-Hartwig Optimization (The Gold Standard)

This is the most common route for drug discovery. The temperature controls the delicate balance between Oxidative Addition (initiation) and

The "Peri-Effect" Protocol

Context: 1-substituted naphthalenes suffer from steric clash with the H-atom at C8.[1] This makes the Pd-center crowded.

-

Optimization Logic:

-

Start at 80°C. If conversion < 10% after 2h, do not just increase T.

-

Check Ligand: Switch to a bulky, electron-rich ligand (e.g., BrettPhos or RuPhos ). These lower the activation energy, allowing the reaction to proceed at 80°C without cranking the heat to 120°C (where the catalyst dies).

-

The "Pd-NHC" Override: If the substrate is thermally unstable, switch to Pd-NHC (N-Heterocyclic Carbene) complexes (e.g., Pd-PEPPSI-IPr). These can often facilitate coupling at Room Temperature , bypassing thermal degradation entirely [1].

-

Troubleshooting Workflow: Temperature vs. Catalyst

Figure 1: Decision logic for temperature adjustment based on crude LCMS data.

Module B: Reactions (Fluoronaphthalenes)

Context: Used when the naphthalene ring has electron-withdrawing groups (EWG) like -CN, -NO2, or -CHO.

-